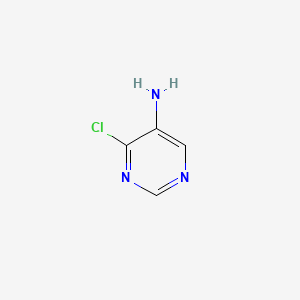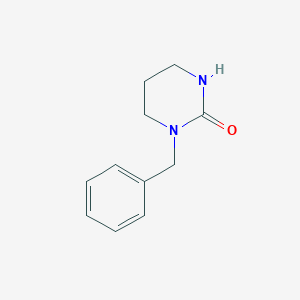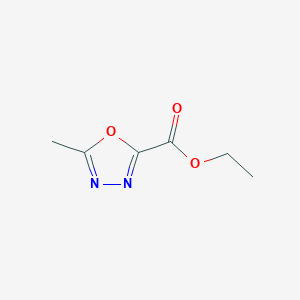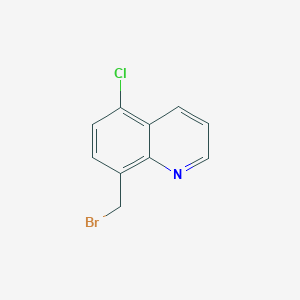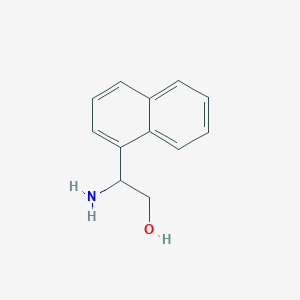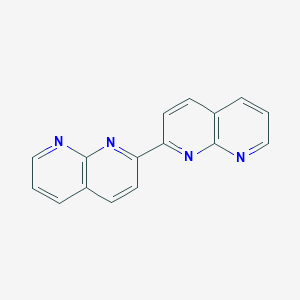
2,2'-Bi(1,8-naphthyridine)
Overview
Description
2,2'-Bi(1,8-naphthyridine) is an aromatic heterocyclic compound belonging to the class of naphthyridines. It is a cyclic compound composed of two nitrogen atoms and three carbon atoms, and is a member of the biaryl family. Its chemical formula is C10H8N2. It is an important building block for the synthesis of a variety of pharmaceuticals and other organic compounds.
Scientific Research Applications
Insecticidal Activities
2,2'-Bi(1,8-naphthyridine) derivatives have been explored for their insecticidal activities. Research indicates that some of these derivatives exhibit significant insecticidal properties against specific pests like cowpea aphids (Aphis craccivora), suggesting their potential use in pest control and agriculture (Hou, Jing, & Shao, 2017).
Biological Activities
The 1,8-naphthyridine group, which includes 2,2'-Bi(1,8-naphthyridine), has been recognized for a variety of biological activities. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, these derivatives have shown potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression, indicating their broad spectrum in medicinal and therapeutic research (Madaan, Verma, Kumar, Singh, & Jain, 2015).
Base Catalysis
In the field of chemistry, 1,8-naphthyridine derivatives are used in base catalysis. Their basicity and selectivity have been tested in various chemical reactions, showing their utility in synthetic chemistry (Liebig & Lüning, 2014).
Supramolecular Chemistry
2,2'-Bi(1,8-naphthyridine) has found applications in supramolecular chemistry, particularly in the formation of unique supramolecular structures like double helices. These structures are driven by strong bifurcated halogen bonds and have implications in molecular design and nanotechnology (Wang, 2022).
Coordination Compounds
This compound is also involved in the preparation of coordination compounds, especially with elements like Ytterbium (Yb). These compounds find use in organometallic chemistry and potentially in materials science (Berg, Boncella, & Andersen, 2002).
Fluorescence and Photonics
1,8-naphthyridine derivatives, including 2,2'-Bi(1,8-naphthyridine), are noted for their intense fluorescence and two-photon absorption properties, making them valuable in photonics and materials science for applications like sensors and optical devices (Li, Fu, Li, Gan, Mu, Chen, Duan, & Song, 2010).
Dimetal Chemistry
Functionalized 1,8-naphthyridine ligands, including those similar to 2,2'-Bi(1,8-naphthyridine), have been applied in dimetal chemistry. These ligands have enabled studies focusing on the ligand disposition around metal cores, contributing to the understanding of metal-metal interactions in chemistry (Bera, Sadhukhan, & Majumdar, 2009).
Mechanism of Action
Target of Action
2,2’-Bi(1,8-naphthyridine) is a nitrogen-containing heterocyclic compound 1,8-naphthyridine derivatives have been shown to have diverse biological activities and excellent antimicrobial properties .
Mode of Action
It’s known that 1,8-naphthyridine derivatives exhibit a variety of biological activities
Biochemical Pathways
Given the diverse biological activities of 1,8-naphthyridine derivatives , it can be inferred that multiple pathways could potentially be affected
Result of Action
While the direct antibacterial activity of 1,8-naphthyridine derivatives, including 2,2’-Bi(1,8-naphthyridine), may not be significant (MIC ≥ 1.024 µg/mL), these compounds have been shown to enhance the activity of certain antibiotics . They can decrease the minimum inhibitory concentration (MIC) of fluoroquinolones, indicating that a synergistic effect is obtained from the association of the compounds .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The broad spectrum of activities of 1,8-naphthyridine derivatives has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
Biochemical Analysis
Biochemical Properties
2,2’-Bi(1,8-naphthyridine) plays a crucial role in biochemical reactions, particularly in the formation of bifurcated halogen bonds. These bonds are essential for the compound’s interaction with enzymes, proteins, and other biomolecules. For instance, 2,2’-Bi(1,8-naphthyridine) has been shown to interact with enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, demonstrating significant anti-tuberculosis activity . The nature of these interactions involves the formation of stable complexes that inhibit the activity of the target enzyme, thereby preventing the proliferation of the tuberculosis bacteria.
Cellular Effects
The effects of 2,2’-Bi(1,8-naphthyridine) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2’-Bi(1,8-naphthyridine) has been observed to affect the signaling pathways involved in the immune response, thereby enhancing the body’s ability to combat infections . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are critical for cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2,2’-Bi(1,8-naphthyridine) exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression. For instance, the binding of 2,2’-Bi(1,8-naphthyridine) to enoyl-ACP reductase results in the inhibition of this enzyme, which is crucial for the synthesis of fatty acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, ultimately leading to the death of the bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bi(1,8-naphthyridine) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-Bi(1,8-naphthyridine) remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have significant biological effects, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2’-Bi(1,8-naphthyridine) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced immune response and inhibition of bacterial growth . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity towards normal cells. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
2,2’-Bi(1,8-naphthyridine) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enoyl-ACP reductase is a prime example of its role in metabolic pathways, where it inhibits the synthesis of fatty acids in bacteria . This inhibition affects the overall metabolic balance within the bacterial cells, leading to their eventual death.
Transport and Distribution
The transport and distribution of 2,2’-Bi(1,8-naphthyridine) within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 2,2’-Bi(1,8-naphthyridine) in therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2’-Bi(1,8-naphthyridine) plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications are essential for directing 2,2’-Bi(1,8-naphthyridine) to its site of action, ensuring its optimal activity and function.
properties
IUPAC Name |
2-(1,8-naphthyridin-2-yl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c1-3-11-5-7-13(19-15(11)17-9-1)14-8-6-12-4-2-10-18-16(12)20-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSULPWGXWPZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=NC4=C(C=CC=N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525809 | |
| Record name | 2,2'-Bi-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69110-33-4 | |
| Record name | 2,2'-Bi-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




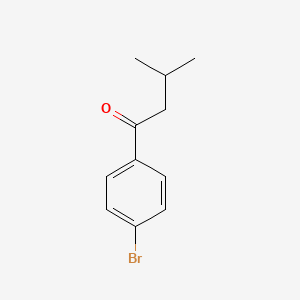
![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)



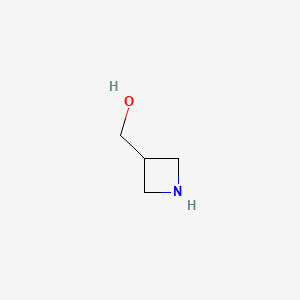
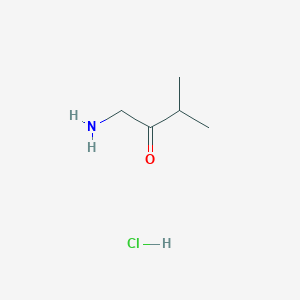
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
